Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-4-8(10)11-7-6-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSWCNLANLMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds .
Scientific Research Applications
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Features |
|---|---|---|---|---|---|
| This compound | 104069-55-8* | C₁₀H₁₅NO₂ | 197.27 | Ester (3a) | Bicyclic, chiral center |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | 225.28 | Ketone, ester | Oxidized ring, tert-butyl ester |
| Octahydrocyclopenta[b]pyrrole-2-carbonitrile | N/A | C₈H₁₂N₂ | 136.20 | Carbonitrile | DPP4 inhibitor scaffold |
| USP Ramipril Related Compound C | N/A | C₂₃H₃₈N₂O₅ | 422.56 | Carboxylic acid | ACE inhibitor derivative |
| rac-tert-Butyl(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate | 2307783-16-8 | C₁₂H₂₁NO₂ | 211.30 | Ester (3a) | Racemic mixture, tert-butyl ester |
Notes:
Spectral and Stereochemical Analysis
- Ethyl 1-benzyl-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate exhibits diastereotopic methylene protons in NMR, with spectral patterns dependent on temperature and concentration . Similar stereochemical complexity is expected in the target compound.
Biological Activity
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an octahydrocyclopenta[b]pyrrole moiety and an ethyl ester group. This structure enhances its solubility and reactivity, positioning it as a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been studied for its potential role as an inhibitor of SHP2 (Src Homology 2 Domain-Containing Phosphatase 2), which is implicated in various signaling pathways related to cancer progression.
The compound's mechanism of action may involve binding to active or allosteric sites on target proteins, thereby modulating their activity. This interaction can influence critical biological processes, making it a candidate for therapeutic applications in oncology and other fields.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate with suitable cyclizing agents under acidic conditions, often utilizing hydrochloric acid to facilitate product formation.
Summary of Synthesis Steps
- Starting Material: Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate.
- Cyclization Agent: Acidic conditions using HCl.
- Reaction Conditions: Control over temperature and time to maximize yield.
- Purification: Typically involves recrystallization or chromatography.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrole derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl cyclopenta[c]pyrrole-5-carboxylate | Lacks the octahydro modification | Different chemical properties due to structural differences |
| Mthis compound | Methyl ester group instead of ethyl | Variations in solubility and reactivity |
| Octahydrocyclopenta[c]pyrrole-5-carboxylic acid | Carboxylic acid form | Different reactivity and solubility properties |
This table illustrates how the unique structure of this compound contributes to its distinct biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of SHP2 : A study demonstrated that this compound effectively inhibits SHP2 activity, which is crucial in cancer signaling pathways. The inhibition was quantified using enzyme assays that measured the compound's effect on SHP2-mediated dephosphorylation reactions.
- Antioxidant Activity : Research has indicated that derivatives of this compound exhibit antioxidant properties, contributing to their potential therapeutic applications in reducing oxidative stress-related diseases .
- Cytotoxic Effects : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate?
The compound is typically synthesized via multicomponent reactions, as exemplified by the use of tert-butoxycarbonyl (Boc) protection strategies and flow microreactor systems for efficient functionalization . Key steps include cyclization of pyrrolidine precursors and esterification under controlled conditions. For example, tert-butyl ester derivatives are synthesized using tert-butyl dicarbonate (Boc₂O) in flow reactors to enhance yield and purity .
Q. How is the stereochemistry of this compound confirmed?
Absolute configuration is determined via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For instance, crystallographic data (e.g., space group P21/c, unit cell parameters) are analyzed to resolve stereochemical ambiguities . Additionally, chiral chromatography and optical rotation measurements validate enantiomeric purity .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with coupling constants revealing stereochemical relationships (e.g., vicinal coupling in pyrrolidine rings) .
- IR : Peaks at ~1720 cm⁻¹ confirm ester carbonyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How does ring puckering influence the conformational dynamics of this compound?
Cremer-Pople puckering coordinates quantify nonplanar distortions in the cyclopentane-pyrrolidine fused ring system. Parameters like total puckering amplitude () and phase angles () are derived from SC-XRD data to model pseudorotation pathways . For example, crystallographic studies of related compounds reveal chair-like or envelope conformations depending on substituent effects .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase data?
Discrepancies between SC-XRD (rigid crystal packing) and solution NMR (dynamic conformers) are addressed by:
- Variable-temperature NMR : Detects conformational exchange broadening.
- DFT calculations : Compare optimized geometries with experimental data to identify dominant conformers .
- Hirshfeld surface analysis : Evaluates intermolecular interactions (e.g., hydrogen bonds) that stabilize specific conformations in crystals .
Q. How is the compound utilized in medicinal chemistry research?
Derivatives of this scaffold are explored as protease inhibitors or receptor modulators. For example, Ramipril-related compounds (sharing the octahydrocyclopenta[b]pyrrole core) exhibit angiotensin-converting enzyme (ACE) inhibition, validated via in vitro enzymatic assays and molecular docking studies . Structure-activity relationships (SARs) focus on substituent effects at the ester and pyrrolidine positions .
Q. What challenges arise in scaling up synthesis for pharmacological studies?
- Stereochemical control : Racemization during esterification or Boc-deprotection requires optimized catalysts (e.g., chiral Lewis acids) .
- Purification : Reverse-phase HPLC or recrystallization from toluene/hexane mixtures resolves diastereomers .
- Yield optimization : Flow reactors improve reaction efficiency compared to batch processes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
